molecular formula C14H15N5O3 B5693005 8-(2-aminophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(2-aminophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5693005
M. Wt: 301.30 g/mol
InChI Key: GWYXWAVJYGUPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-aminophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly known as APTD, is a synthetic compound that has been widely used in scientific research. It belongs to the class of purine derivatives and has a molecular weight of 314.32 g/mol. APTD has been found to have various biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

APTD exerts its effects by binding to the purinergic receptors and blocking their activation by purine nucleotides. This leads to a decrease in the release of neurotransmitters and a reduction in the excitability of neurons. APTD has also been found to inhibit the activity of voltage-gated calcium channels, which further contributes to its inhibitory effects.
Biochemical and Physiological Effects:
APTD has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of glutamate and GABA, which are important neurotransmitters in the central nervous system. This leads to a reduction in neuronal excitability and can have therapeutic implications in conditions such as epilepsy and chronic pain. APTD has also been found to inhibit platelet aggregation and reduce blood pressure.

Advantages and Limitations for Lab Experiments

APTD has several advantages as a tool for studying purinergic receptors. It is a potent antagonist of the P2X1 and P2X3 receptors, making it a valuable tool for studying their function. APTD is also relatively stable and can be stored for long periods of time without degradation. However, APTD has some limitations as well. It has a low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, APTD has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research involving APTD. One area of interest is the development of more potent and selective purinergic receptor antagonists. This could lead to the development of new therapeutics for conditions such as chronic pain and epilepsy. Another area of interest is the role of purinergic receptors in cancer. APTD has been shown to inhibit the proliferation of cancer cells, and further research in this area could lead to the development of new cancer therapies. Finally, research is needed to better understand the mechanism of action of APTD and its effects on other biological processes.

Synthesis Methods

APTD can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-aminophenol with acetic anhydride to produce 2-acetamidophenol. This compound is then reacted with 3,7-dimethylxanthine in the presence of sodium hydride to produce APTD. The overall yield of this process is around 50%.

Scientific Research Applications

APTD has been extensively used in scientific research as a tool to study the role of purinergic receptors in various biological processes. Purinergic receptors are a class of receptors that are activated by purine nucleotides such as ATP and ADP. APTD has been found to be a potent antagonist of the P2X1 and P2X3 purinergic receptors. It has also been shown to inhibit the release of neurotransmitters such as glutamate and GABA.

properties

IUPAC Name

8-(2-aminophenoxy)-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-17-10-11(18(2)14(21)19(3)12(10)20)16-13(17)22-9-7-5-4-6-8(9)15/h4-7H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYXWAVJYGUPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1OC3=CC=CC=C3N)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196599
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

8-(2-aminophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

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